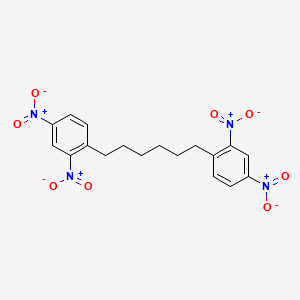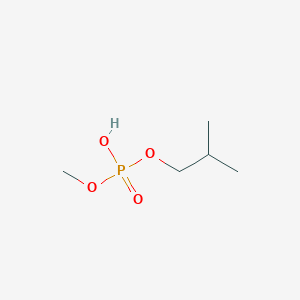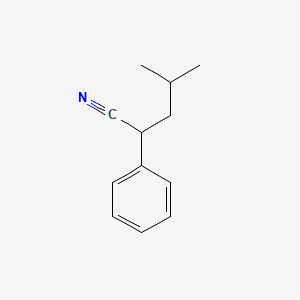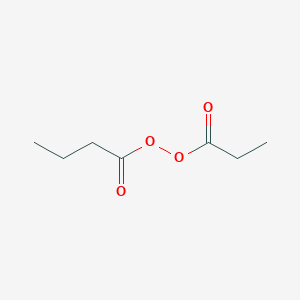
1,6-Di-(2,4-dinitro-phenyl)-hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Di-(2,4-dinitro-phenyl)-hexane is an organic compound characterized by the presence of two 2,4-dinitrophenyl groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di-(2,4-dinitro-phenyl)-hexane typically involves the reaction of hexane with 2,4-dinitrophenyl derivatives under controlled conditions. One common method involves the use of 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts in a cyclocondensation reaction with rigid, electron-rich aromatic diamines . The reaction is carried out in a mixture of ethanol and water, with the reaction mixture being heated to reflux and stirred vigorously for several days .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Di-(2,4-dinitro-phenyl)-hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,6-Di-(2,4-dinitro-phenyl)-hexane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,6-Di-(2,4-dinitro-phenyl)-hexane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including redox reactions and nucleophilic substitutions. The compound’s effects are mediated by its ability to undergo these reactions under specific conditions, influencing the pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
1,1′-Bis(2,4-dinitrophenyl)-4,4′-bipyridinium: A related compound with similar structural features and chemical properties.
2,4-Dinitrophenylhydrazine: Another compound containing the 2,4-dinitrophenyl group, commonly used in analytical chemistry.
2,4-Dinitrophenol: A simpler compound with two nitro groups on a phenyl ring, known for its use as a herbicide and in biochemical research.
Uniqueness
1,6-Di-(2,4-dinitro-phenyl)-hexane is unique due to its hexane backbone, which provides distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
6279-98-7 |
|---|---|
Fórmula molecular |
C18H18N4O8 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
1-[6-(2,4-dinitrophenyl)hexyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C18H18N4O8/c23-19(24)15-9-7-13(17(11-15)21(27)28)5-3-1-2-4-6-14-8-10-16(20(25)26)12-18(14)22(29)30/h7-12H,1-6H2 |
Clave InChI |
PQJHKEMRVXUDLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)


![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)




![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)





